6-(2-Methoxyphenyl)-2,2'-bipyridine
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Overview
Description
6-(2-Methoxyphenyl)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines. Bipyridines are heterocyclic compounds containing two pyridine rings. The presence of the 2-methoxyphenyl group in this compound adds unique chemical properties, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyphenyl)-2,2’-bipyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The reaction conditions usually involve a palladium catalyst, a base, and a boron reagent .
Industrial Production Methods
The reaction’s mild conditions and functional group tolerance make it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyphenyl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
6-(2-Methoxyphenyl)-2,2’-bipyridine has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyphenyl)-2,2’-bipyridine involves its interaction with molecular targets, such as metal ions in coordination complexes. The compound can form stable complexes with transition metals, which can then participate in various catalytic and biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: This compound is used as a chemoselective reagent for amine protection and deprotection.
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: This compound exhibits blue fluorescence and has applications in organic synthesis.
Uniqueness
6-(2-Methoxyphenyl)-2,2’-bipyridine is unique due to its bipyridine structure combined with the 2-methoxyphenyl group. This combination imparts distinct chemical properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
142877-61-0 |
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Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C17H14N2O/c1-20-17-11-3-2-7-13(17)14-9-6-10-16(19-14)15-8-4-5-12-18-15/h2-12H,1H3 |
InChI Key |
MFDDWDROANBWEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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